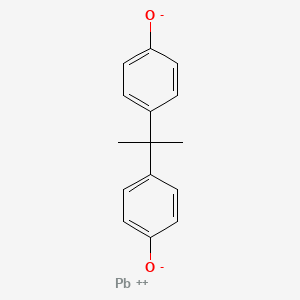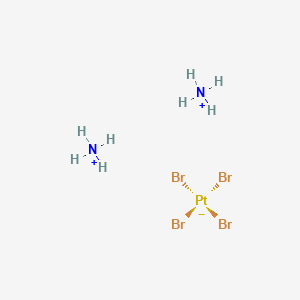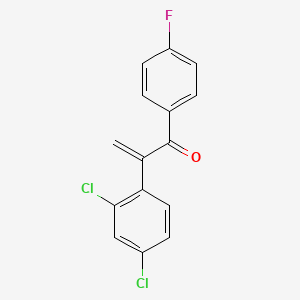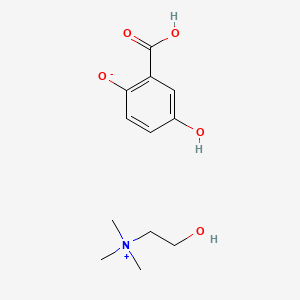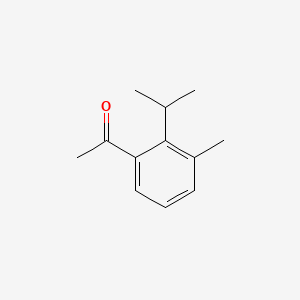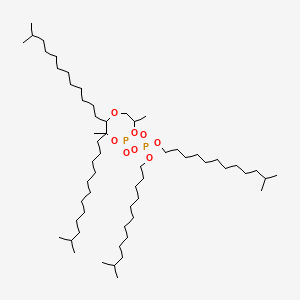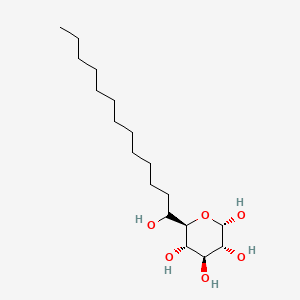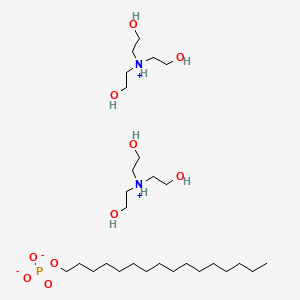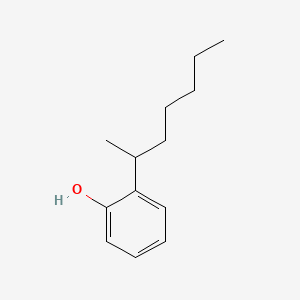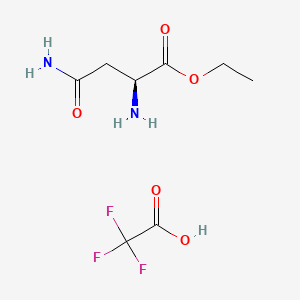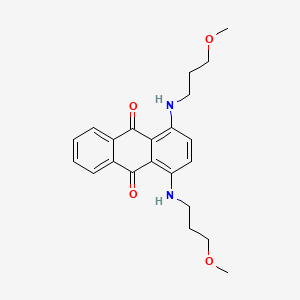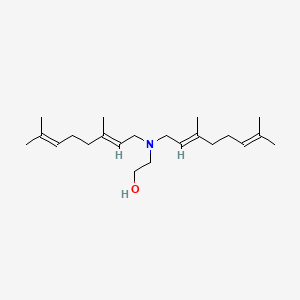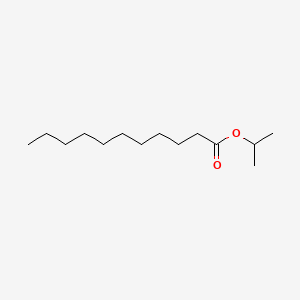
4-Cyclohexylmorpholinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylmorpholinium chloride is a chemical compound with the molecular formula C10H20ClNO It is a morpholinium salt where the morpholine ring is substituted with a cyclohexyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylmorpholinium chloride typically involves the reaction of cyclohexylamine with morpholine in the presence of hydrochloric acid. The reaction proceeds as follows:
- Cyclohexylamine is reacted with morpholine to form 4-cyclohexylmorpholine.
- The resulting 4-cyclohexylmorpholine is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexylmorpholinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the morpholinium ring.
Substitution: Various substituted morpholinium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyclohexylmorpholinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexylmorpholinium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of ion channels and receptors, influencing cellular processes such as signal transduction and membrane transport. Its effects are mediated through the binding to specific sites on proteins and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclohexylmorpholine: A precursor to 4-Cyclohexylmorpholinium chloride.
Morpholine: The parent compound of the morpholinium family.
Cyclohexylamine: A key reactant in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
85117-89-1 |
|---|---|
Fórmula molecular |
C10H20ClNO |
Peso molecular |
205.72 g/mol |
Nombre IUPAC |
4-cyclohexylmorpholine;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h10H,1-9H2;1H |
Clave InChI |
GWOOEHDVLTWVQG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


